2-Acetyl-2-decarbamoyldoxycycline
Overview
Description
2-Acetyl-2-decarbamoyldoxycycline is an organic compound with the molecular formula C23H25NO8 and a molar mass of 443.45 g/mol . It is a derivative of doxycycline and is often referred to as Doxycycline Hyclate Impurity F . This compound is typically used in the quality control and analysis of doxycycline, helping to judge the purity and quality of doxycycline samples .
Preparation Methods
The preparation of 2-Acetyl-2-decarbamoyldoxycycline can be achieved through synthesis or separation and purification from doxycycline . One method involves isolating the impurity from doxycycline hyclate mother solution using semi-preparative high-performance liquid chromatography (HPLC) with a Synergi RP-C 18 column . The gradient elution uses mixtures of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile as the mobile phase . The collected impurity solution is then evaporated and frozen to dry .
Chemical Reactions Analysis
2-Acetyl-2-decarbamoyldoxycycline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds .
Scientific Research Applications
2-Acetyl-2-decarbamoyldoxycycline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetyl-2-decarbamoyldoxycycline is related to its role as an impurity in doxycycline. It does not have a direct therapeutic effect but is crucial in understanding the stability and degradation of doxycycline . The molecular targets and pathways involved include the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to doxycycline .
Comparison with Similar Compounds
2-Acetyl-2-decarbamoyldoxycycline is unique due to its specific structure and role as an impurity in doxycycline. Similar compounds include other doxycycline impurities such as:
Doxycycline EP Impurity A: (CAS No: 41411-66-9)
Doxycycline EP Impurity B: (CAS No: 3963-95-9)
Doxycycline EP Impurity C: (CAS No: 6543-77-7)
Doxycycline EP Impurity D: (CAS No: 97583-08-9)
Doxycycline EP Impurity E: (CAS No: 79-57-2)
These impurities share structural similarities with this compound but differ in their specific functional groups and positions, which can affect their chemical behavior and applications .
Properties
IUPAC Name |
(1S,4aR,11R,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO8/c1-8-10-6-5-7-11(26)14(10)18(27)15-12(8)19(28)16-17(24(3)4)20(29)13(9(2)25)21(30)23(16,32)22(15)31/h5-8,12,16-17,19,26-28,30,32H,1-4H3/t8-,12+,16+,17-,19-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPMTRBUFCUCRC-ACDFWTBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101449 | |
Record name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401101449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122861-53-4 | |
Record name | 2-Acetyl-2-decarbamoyldoxycycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122861534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401101449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETYL-2-DECARBAMOYLDOXYCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXY6C0J4ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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